2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide
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Overview
Description
2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a heterocyclic compound that features a triazolo-pyridine core
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, as a JAK inhibitor, it could prevent the activation of JAK-dependent signaling pathways .
Biochemical Pathways
Given the potential targets, it could impact pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects would depend on the specific pathway and target involved.
Result of Action
Based on the activities of similar compounds, it could potentially modulate inflammation, oxygen sensing, and signal transduction .
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-triazolo[1,5-a]pyridine family, to which this compound belongs, exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions suggest that 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide may interact with similar enzymes and proteins.
Cellular Effects
Some compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have shown significant inhibitory activity in cell growth , suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family can form essential hydrogen bonds with certain amino acids in proteins , suggesting a possible mechanism of action for this compound.
Temporal Effects in Laboratory Settings
It is known that the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved in a short reaction time , suggesting that this compound may also exhibit rapid effects in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide typically involves the reaction of 2,2-dichloroacetamide with a suitable triazolo-pyridine derivative. One common method involves the use of microwave-mediated, catalyst-free conditions in dry toluene at elevated temperatures (around 140°C) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The triazolo-pyridine core can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atoms.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield azido derivatives, while reduction with sodium borohydride could lead to partially or fully reduced triazolo-pyridine derivatives.
Scientific Research Applications
2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their anti-cancer and anti-microbial properties.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is unique due to the presence of two chlorine atoms, which can be selectively substituted to create a variety of derivatives. This versatility makes it a valuable scaffold for developing new compounds with tailored properties.
Properties
IUPAC Name |
2,2-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c9-6(10)8(15)13-5-2-1-3-14-7(5)11-4-12-14/h1-4,6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLNXHKWUXNGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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